molecular formula C10H18O B1586040 (+)-Terpinen-4-ol CAS No. 2438-10-0

(+)-Terpinen-4-ol

Cat. No. B1586040
Key on ui cas rn: 2438-10-0
M. Wt: 154.25 g/mol
InChI Key: WRYLYDPHFGVWKC-SNVBAGLBSA-N
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Patent
US06624136B2

Procedure details

linalool; linalyl acetate; geraniol; nerol 2-(1,1-dimethylethyl)cyclohexanol acetate; benzyl acetate; terpenes (orange)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
terpenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]([CH2:6][CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10])([CH3:5])O.C(OC(CCC=C(C)C)(C=C)C)(=[O:14])C.CC(=CCC/C(=C/CO)/C)C.C(OC1CCCCC1C(C)(C)C)(=O)C.OC/C=C(/C)\CCC=C(C)C.C(OCC1C=CC=CC=1)(=O)C>>[CH3:5][C:3]1[CH2:6][CH2:7][C:8]([OH:14])([CH:9]([CH3:11])[CH3:10])[CH2:1][CH:2]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(O)(C)CCC=C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)(C=C)CCC=C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=CCC\C(\C)=C\CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1C(CCCC1)C(C)(C)C.OC\C=C(/CCC=C(C)C)\C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC1=CC=CC=C1
Step Six
Name
terpenes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=CCC(CC1)(C(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06624136B2

Procedure details

linalool; linalyl acetate; geraniol; nerol 2-(1,1-dimethylethyl)cyclohexanol acetate; benzyl acetate; terpenes (orange)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
terpenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]([CH2:6][CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10])([CH3:5])O.C(OC(CCC=C(C)C)(C=C)C)(=[O:14])C.CC(=CCC/C(=C/CO)/C)C.C(OC1CCCCC1C(C)(C)C)(=O)C.OC/C=C(/C)\CCC=C(C)C.C(OCC1C=CC=CC=1)(=O)C>>[CH3:5][C:3]1[CH2:6][CH2:7][C:8]([OH:14])([CH:9]([CH3:11])[CH3:10])[CH2:1][CH:2]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(O)(C)CCC=C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)(C=C)CCC=C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=CCC\C(\C)=C\CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1C(CCCC1)C(C)(C)C.OC\C=C(/CCC=C(C)C)\C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC1=CC=CC=C1
Step Six
Name
terpenes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=CCC(CC1)(C(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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